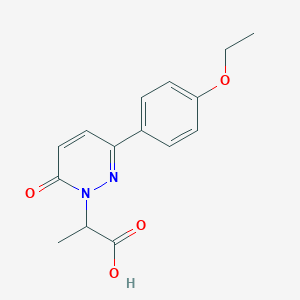
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid” is a complex organic molecule. It contains an ethoxyphenyl group, a pyridazinone ring, and a propanoic acid group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone ring, the ethoxyphenyl group, and the propanoic acid group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyridazinone ring might undergo reactions typical of heterocyclic compounds, the ethoxyphenyl group might participate in electrophilic aromatic substitution reactions, and the propanoic acid group could engage in reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .Applications De Recherche Scientifique
Esterification and Coupling Agent Applications
Research involving similar pyridazinone derivatives has shown applications in esterification processes. The use of certain pyridazinone-based compounds as efficient and selective coupling agents for equimolar esterification of carboxylic acids and alcohols has been documented. This process results in the chemoselective formation of corresponding esters in good to excellent yields, indicating the potential utility of related compounds in organic synthesis and pharmaceutical development (Won et al., 2007).
Antioxidant, Anti-inflammatory, and Antiulcer Activities
Synthetic efforts around pyridazinone scaffolds have yielded compounds evaluated for various biological activities. A series of novel amino acid conjugates with nifedipine analogs demonstrated significant antioxidant, anti-inflammatory, and antiulcer activities. Such findings highlight the therapeutic potential of pyridazinone derivatives in treating conditions associated with oxidative stress, inflammation, and gastric ulcers (Subudhi & Sahoo, 2011).
Inhibition of Cyclooxygenase and Lipoxygenase Activities
Derivatives of pyridazin-3-yl propanoic acid have been synthesized and evaluated for their inhibitory activity against cyclooxygenase-1/2 and 5-lipoxygenase, indicating their potential use in developing anti-inflammatory drugs. Certain compounds within this series showed notable inhibition, suggesting the relevance of the pyridazinone core for drug discovery efforts in inflammation-related diseases (Ergün et al., 2010).
Cholinesterase Inhibition for Alzheimer's Disease
Pyridazinone derivatives have also been investigated for their ability to inhibit cholinesterase enzymes, a therapeutic strategy in treating Alzheimer's disease. Certain carbamate derivatives exhibited potent inhibition against butyrylcholinesterase, a target enzyme in Alzheimer's disease management. This suggests that modifications on the pyridazinone scaffold could yield potential therapeutic agents for neurodegenerative conditions (Dundar et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-21-12-6-4-11(5-7-12)13-8-9-14(18)17(16-13)10(2)15(19)20/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFROVQQNLTAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

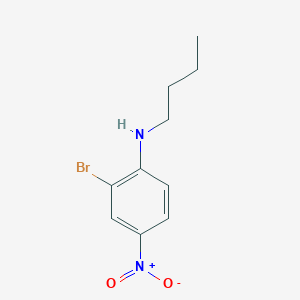
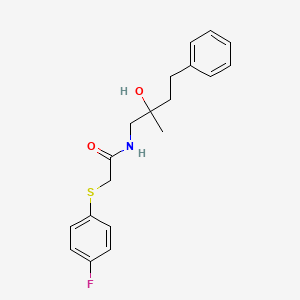
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2802169.png)
![exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2802170.png)
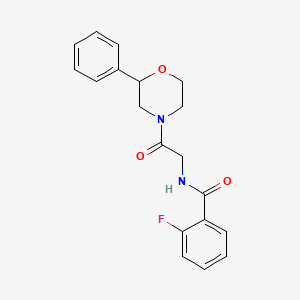
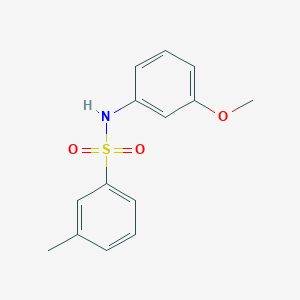
![1-(3-Ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2802174.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2802176.png)
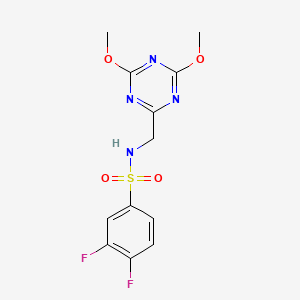
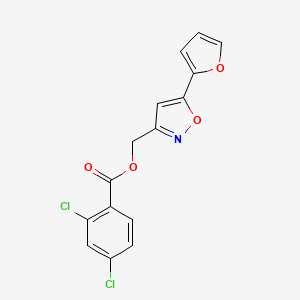
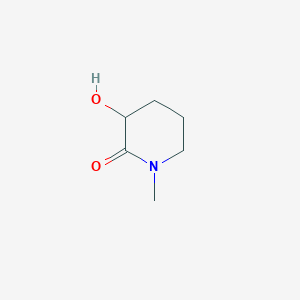

![3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2802181.png)
![(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B2802183.png)